7-Azaspiro[6.6]tridecan-7-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Azaspiro[6.6]tridecan-7-ium chloride is a spirocyclic quaternary ammonium compound with the molecular formula C12H24ClN . This compound is characterized by its unique spirocyclic structure, which consists of two rings connected by a single nitrogen atom. The chloride ion serves as the counterion to balance the positive charge on the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azaspiro[6.6]tridecan-7-ium chloride typically involves the reaction of a spirocyclic amine with an alkylating agent in the presence of a suitable solvent. One common method involves the reaction of 1,6-dibromohexane with piperidine to form the spirocyclic intermediate, which is then quaternized with methyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Azaspiro[6.6]tridecan-7-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The nitrogen atom in the spirocyclic structure can undergo oxidation and reduction reactions, leading to different oxidation states of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the nitrogen atom.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted spirocyclic compounds, while oxidation and reduction can lead to different nitrogen-containing species .
Scientific Research Applications
7-Azaspiro[6.6]tridecan-7-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 7-Azaspiro[6.6]tridecan-7-ium chloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
7-Azoniaspiro[6.6]tridecane chloride: A closely related compound with similar structural features.
Spirocyclic Quaternary Ammonium Compounds: A class of compounds with spirocyclic structures and quaternary ammonium groups.
Uniqueness
7-Azaspiro[6.6]tridecan-7-ium chloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63779-85-1 |
---|---|
Molecular Formula |
C12H24ClN |
Molecular Weight |
217.78 g/mol |
IUPAC Name |
7-azoniaspiro[6.6]tridecane;chloride |
InChI |
InChI=1S/C12H24N.ClH/c1-2-6-10-13(9-5-1)11-7-3-4-8-12-13;/h1-12H2;1H/q+1;/p-1 |
InChI Key |
VQNJOKKDNMEYPJ-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC[N+]2(CC1)CCCCCC2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.